molecular formula C14H9ClO B14487818 2-(3-Chlorophenyl)benzofuran CAS No. 65246-45-9

2-(3-Chlorophenyl)benzofuran

Cat. No.: B14487818
CAS No.: 65246-45-9
M. Wt: 228.67 g/mol
InChI Key: NCBFJCZHXULOCO-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. The presence of a 3-chlorophenyl group attached to the benzofuran core gives this compound unique chemical and biological properties. Benzofuran derivatives are known for their wide range of biological activities, making them valuable in various fields such as medicinal chemistry, pharmacology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)benzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate halogenated phenyl compounds. For instance, the reaction of 3-chlorophenylboronic acid with 2-hydroxybenzaldehyde in the presence of a palladium catalyst can yield this compound .

Another method involves the use of Friedel-Crafts acylation followed by cyclization. In this approach, 3-chlorobenzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate, which then undergoes cyclization to produce the desired benzofuran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)benzofuran has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)benzofuran stands out due to the presence of the 3-chlorophenyl group, which imparts unique chemical and biological properties. This structural feature may enhance its potency and selectivity in various applications compared to other benzofuran derivatives .

Properties

CAS No.

65246-45-9

Molecular Formula

C14H9ClO

Molecular Weight

228.67 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-benzofuran

InChI

InChI=1S/C14H9ClO/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9H

InChI Key

NCBFJCZHXULOCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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